3-(N-Ethylmethylsulfonamido)benzofuran-2-carboxylic acid
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Overview
Description
3-(N-Ethylmethylsulfonamido)benzofuran-2-carboxylic acid is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Ethylmethylsulfonamido)benzofuran-2-carboxylic acid typically involves the annulation of 2-(alkoxycarbonyl)allyl carbonates with 2-(2-hydroxyphenyl)-2-oxoacetic esters in the presence of a PPh3 catalyst . The reaction is initiated by the generation of phosphorus ylide on the basis of methacrylate esters, which then attacks the ester group, leading to the formation of the benzofuran ring.
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . This method is advantageous due to the availability of starting materials and the efficiency of the catalytic process.
Chemical Reactions Analysis
Types of Reactions
3-(N-Ethylmethylsulfonamido)benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzofuran derivatives.
Scientific Research Applications
3-(N-Ethylmethylsulfonamido)benzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Industry: Used in the synthesis of specialty chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 3-(N-Ethylmethylsulfonamido)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit enzymes such as phosphodiesterase (PDE4B), which plays a role in inflammatory responses . The compound may also interact with other molecular targets, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Benzofuran-3-carboxylate esters: These compounds share a similar core structure and exhibit comparable biological activities.
Benzothiophene derivatives: These compounds also have a fused ring system and are used in similar applications.
Uniqueness
3-(N-Ethylmethylsulfonamido)benzofuran-2-carboxylic acid is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C12H13NO5S |
---|---|
Molecular Weight |
283.30 g/mol |
IUPAC Name |
3-[ethyl(methylsulfonyl)amino]-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C12H13NO5S/c1-3-13(19(2,16)17)10-8-6-4-5-7-9(8)18-11(10)12(14)15/h4-7H,3H2,1-2H3,(H,14,15) |
InChI Key |
WAJDLYOINOBRFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=C(OC2=CC=CC=C21)C(=O)O)S(=O)(=O)C |
Origin of Product |
United States |
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